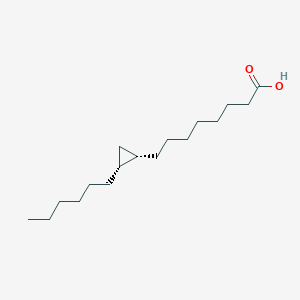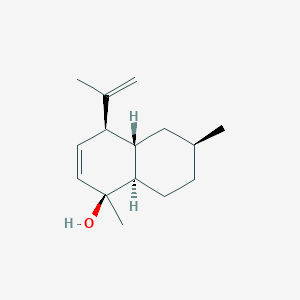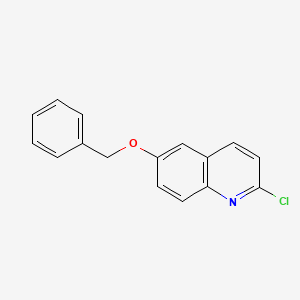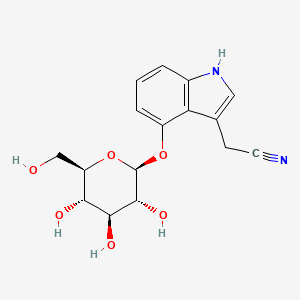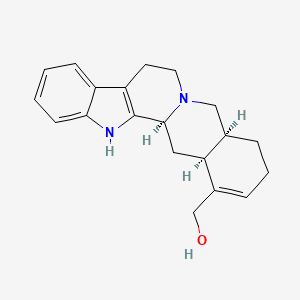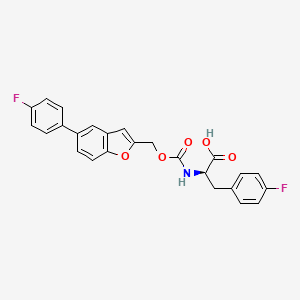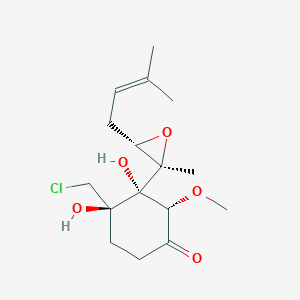
Chlovalicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlovalicin is a natural product found in Sporothrix with data available.
Aplicaciones Científicas De Investigación
Chlovalicin as a Cytocidal Antibiotic
Chlovalicin, identified as a growth inhibitor of IL-6 responsive cells, is a novel cytocidal antibiotic produced by Sporothrix sp. FO-4649. This compound, along with ovalicin, shows selective growth inhibition properties, particularly against IL-6 dependent cells. Its structure, featuring a chlorinated methylene moiety at the C-1 position, distinguishes it from other antibiotics (Takamatsu et al., 1996). Additionally, chlovalicin inhibits the growth of B16 melanoma cells, indicating its potential in cancer research (Hayashi et al., 1996).
Discovery from Marine Basidiomycete
Chlovalicin B, a derivative of chlovalicin, was discovered in cultures of the marine basidiomycete Digitatispora marina. This discovery expanded the knowledge of chlovalicin's chemical diversity and potential biological activities. The compound exhibited weak cytotoxic activity against the human melanoma cell line, but did not show significant antimicrobial or antifungal activities at tested concentrations (Jenssen et al., 2021).
Relation to Inhibitors of IL-6 Activity
Chlovalicin, along with ovalicin, has been cited as an inhibitor of IL-6 activity. This attribute contributes to the relevance of chlovalicin in studies targeting IL-6 dependent tumor cells, potentially offering new insights into cancer treatment and management (Takamatsu et al., 1997).
Propiedades
Nombre del producto |
Chlovalicin |
|---|---|
Fórmula molecular |
C16H25ClO5 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
(2S,3R,4R)-4-(chloromethyl)-3,4-dihydroxy-2-methoxy-3-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]cyclohexan-1-one |
InChI |
InChI=1S/C16H25ClO5/c1-10(2)5-6-12-14(3,22-12)16(20)13(21-4)11(18)7-8-15(16,19)9-17/h5,12-13,19-20H,6-9H2,1-4H3/t12-,13+,14+,15-,16-/m0/s1 |
Clave InChI |
NZVBMSJIHBRYNA-OTJKEOIZSA-N |
SMILES isomérico |
CC(=CC[C@H]1[C@](O1)(C)[C@]2([C@@H](C(=O)CC[C@@]2(CCl)O)OC)O)C |
SMILES canónico |
CC(=CCC1C(O1)(C)C2(C(C(=O)CCC2(CCl)O)OC)O)C |
Sinónimos |
chlovalicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



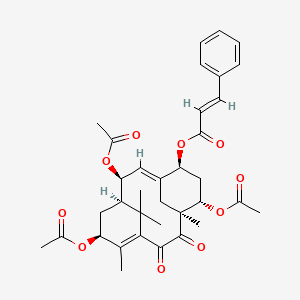
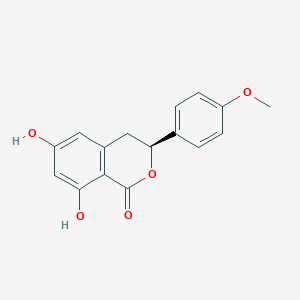

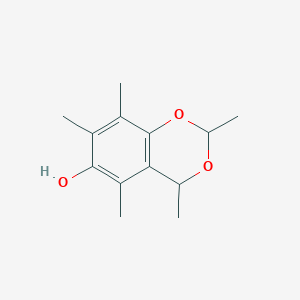
![(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione](/img/structure/B1244817.png)
